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2-bromo-N-
Compound Name:
methylbenzenesulfonamide

Cat. No.: B1270548

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-bromo-N-methylbenzenesulfonamide
with other relevant sulfonamides, focusing on their physicochemical properties and potential
biological activities. Due to the limited availability of direct comparative experimental data for 2-
bromo-N-methylbenzenesulfonamide, this guide leverages the principles of Quantitative
Structure-Activity Relationship (QSAR) to infer its potential performance based on its structural
characteristics and the known activities of analogous sulfonamides.

Physicochemical Properties: A Foundation for
Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties.
These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile,
as well as its interaction with biological targets. The table below summarizes key computed
physicochemical properties for 2-bromo-N-methylbenzenesulfonamide and two well-
characterized sulfonamides: Sulfamethoxazole (an antibiotic) and Acetazolamide (a carbonic
anhydrase inhibitor).

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1270548?utm_src=pdf-interest
https://www.benchchem.com/product/b1270548?utm_src=pdf-body
https://www.benchchem.com/product/b1270548?utm_src=pdf-body
https://www.benchchem.com/product/b1270548?utm_src=pdf-body
https://www.benchchem.com/product/b1270548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2-bromo-N-
Sulfamethoxaz .
Property methylbenzen | Acetazolamide Source
ole
esulfonamide
Molecular
C7HsBrNO2S C10H11N303S C4HsN40OsS2 PubChem
Formula
Molecular Weight
250.12 253.28 222.26 [1]
(g/mol)
XLogP3
. o 1.6 0.89 -0.27 [1]
(Lipophilicity)
Hydrogen Bond
yered 2 2 [1]
Donor Count
Hydrogen Bond
yered 5 6 [1]
Acceptor Count
Topological Polar
54.6 98.9 134.0 [1]

Surface Area (A2)

Analysis: 2-bromo-N-methylbenzenesulfonamide exhibits moderate lipophilicity (XLogP3 of
1.6) and a smaller polar surface area compared to the two reference drugs. This suggests it
may have good membrane permeability, a desirable characteristic for oral bioavailability. The
presence of a bromine atom, a halogen, can also influence its activity. Halogenation is a
common strategy in drug design to enhance binding affinity and metabolic stability.[2][3]

Comparative Biological Activity: Insights from
Analogs

Sulfonamides are a versatile class of compounds known for a wide range of biological
activities, primarily as antibacterial agents and enzyme inhibitors.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their ability to competitively inhibit
dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis
pathway.[4] The structural similarity of sulfonamides to the natural substrate, p-aminobenzoic
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acid (PABA), allows them to bind to the enzyme's active site, thereby blocking folate production
and arresting bacterial growth.

While specific Minimum Inhibitory Concentration (MIC) values for 2-bromo-N-
methylbenzenesulfonamide are not readily available in the literature, studies on other
halogenated sulfonamides suggest that the presence and position of a halogen can
significantly impact antibacterial potency.[5][6] For instance, dihalogenated benzimidazoles
have shown greater antibacterial activity than their mono-halogenated counterparts.[3] This
suggests that the 2-bromo substitution in our compound of interest could contribute favorably to
its antibacterial profile.

The logical workflow for assessing the antibacterial potential of a novel sulfonamide is depicted
below.
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Synthesis and Characterization
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Experimental workflow for evaluating antibacterial activity.

Enzyme Inhibition: Carbonic Anhydrase

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-
containing metalloenzymes involved in various physiological processes.[7][8] The sulfonamide
moiety coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition.
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The inhibitory potency of benzenesulfonamides against different CA isoforms can be highly
variable and is influenced by the substitution pattern on the benzene ring and the sulfonamide
nitrogen. While no direct inhibition data exists for 2-bromo-N-methylbenzenesulfonamide,
studies on other benzenesulfonamide derivatives provide valuable insights. For example, a
series of novel benzenesulfonamide-triazole conjugates showed that tumor-associated CA
isoforms were more sensitive to inhibition.[9] Another study on benzenesulfonamides
incorporating pyrazole and pyridazinecarboxamide moieties demonstrated isoform-selective
inhibition.[10]

The signaling pathway below illustrates the role of carbonic anhydrase in pH regulation and
how sulfonamides can interfere with this process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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